molecular formula C6H2F2I2 B14031553 1,3-Difluoro-2,5-diiodobenzene

1,3-Difluoro-2,5-diiodobenzene

Cat. No.: B14031553
M. Wt: 365.89 g/mol
InChI Key: LDHHUZADVOPIFF-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,5-diiodobenzene is an organic compound with the molecular formula C6H2F2I2 It is a halogenated benzene derivative, characterized by the presence of two fluorine atoms and two iodine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Difluoro-2,5-diiodobenzene typically involves halogenation reactions. One common method is the direct iodination of 1,3-difluorobenzene using iodine and an oxidizing agent such as nitric acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective iodination at the desired positions on the benzene ring.

Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

1,3-Difluoro-2,5-diiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the fluorine atoms retained on the benzene ring.

Scientific Research Applications

1,3-Difluoro-2,5-diiodobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Material Science: The compound is used in the preparation of advanced materials, such as polymers and liquid crystals, due to its ability to introduce halogen atoms into the material’s structure.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds. The presence of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates.

    Chemical Biology: It is used in the design of molecular probes and imaging agents for studying biological systems. The compound’s halogen atoms can be utilized for radiolabeling, enabling the tracking of biological processes.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2,5-diiodobenzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the fluorine and iodine atoms, which influence the compound’s nucleophilicity and electrophilicity. In medicinal chemistry, the compound’s interaction with biological targets is influenced by the presence of fluorine atoms, which can enhance binding affinity and selectivity for specific enzymes or receptors.

Comparison with Similar Compounds

1,3-Difluoro-2,5-diiodobenzene can be compared with other halogenated benzene derivatives, such as:

    1,4-Difluoro-2,5-diiodobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1,3-Diiodobenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    1,3-Difluorobenzene: Contains only fluorine atoms, making it less reactive in certain substitution reactions compared to the diiodo derivative.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provides a distinct set of reactivity and applications not found in other similar compounds.

Properties

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

IUPAC Name

1,3-difluoro-2,5-diiodobenzene

InChI

InChI=1S/C6H2F2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI Key

LDHHUZADVOPIFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)I

Origin of Product

United States

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